

Inter-Laboratory Comparison of Cummingtonite Standards: A Methodological and Data Guide

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Compound of Interest

Compound Name: CUMMINGTONITE

Cat. No.: B1174272

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This guide provides a comparative overview of analytical results for **cummingtonite** mineral standards, simulating an inter-laboratory study. The data presented is compiled from established mineralogical literature to serve as a representative benchmark for researchers, scientists, and professionals in drug development engaged in mineral characterization. This document outlines the standard experimental protocols for quantitative analysis and offers a framework for assessing inter-laboratory variability.

Quantitative Data Summary

The chemical composition of a **cummingtonite** standard is a critical parameter for its use as a reference material. Electron Probe Microanalysis (EPMA) is the industry-standard technique for determining the major element oxide weight percentages. The following table summarizes representative chemical compositions of **cummingtonite** from different localities, presented as if they were results from separate laboratories participating in a round-robin test.

Table 1: Representative Chemical Compositions of **Cummingtonite** (wt%)

Oxide	Laboratory 1 (Cima di Gagnone, Switzerland)[1]	Laboratory 2 (Cooma, Australia)[1]
SiO ₂	58.10	55.97
MgO	30.90	26.14
FeO*	7.06	10.50
MnO	0.37	0.37
CaO	0.52	1.25
Al ₂ O ₃	0.06	1.47
Na ₂ O	0.00	0.32
TiO ₂	0.02	0.07
K ₂ O	0.00	0.01
H ₂ O	2.50	-
Total	99.53	96.10

Note: Total iron is reported as FeO.

Experimental Protocols

Detailed and standardized methodologies are crucial for ensuring the reproducibility and comparability of results in an inter-laboratory study. Below are the primary analytical protocols used for the characterization of **cummingtonite**.

2.1 Protocol: Electron Probe Microanalysis (EPMA)

- Objective: To determine the quantitative elemental composition of the **cummingtonite** standard.
- Instrumentation: A wavelength-dispersive electron probe microanalyzer.
- Sample Preparation: **Cummingtonite** samples are mounted in epoxy, polished to a 1-micron diamond finish, and carbon-coated to ensure electrical conductivity.

- Analytical Conditions:
 - Accelerating Voltage: 15 kV
 - Beam Current: 10-20 nA
 - Beam Diameter: 1-5 μm
 - Counting Times: 20 seconds on peak and 10 seconds on background for major elements.
- Standardization: Well-characterized natural and synthetic mineral standards are used for calibration (e.g., olivine for Mg and Fe, diopside for Si and Ca, albite for Na and Al).
- Data Correction: Raw X-ray intensities are corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or PAP correction model.

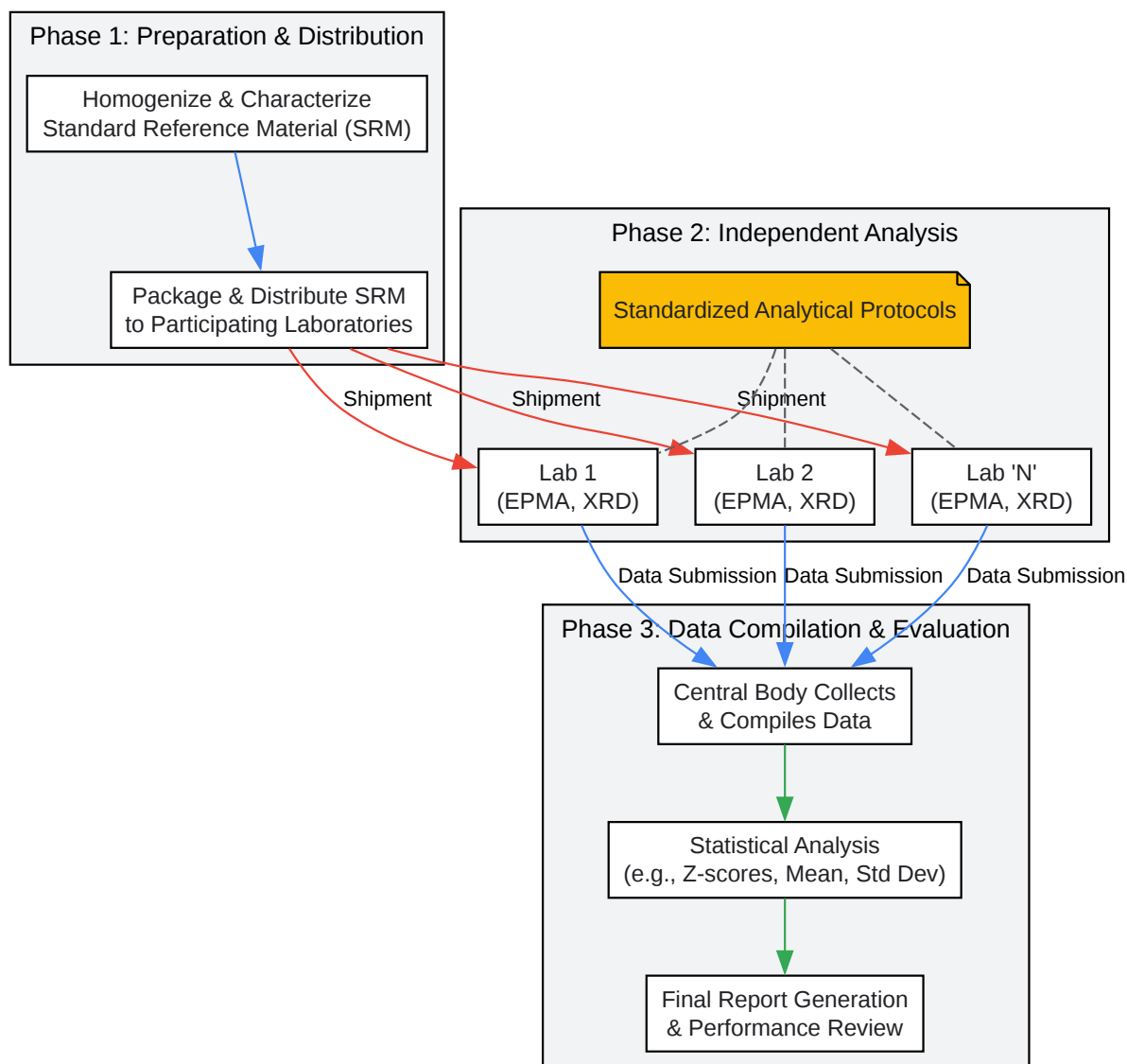
2.2 Protocol: X-Ray Diffraction (XRD)

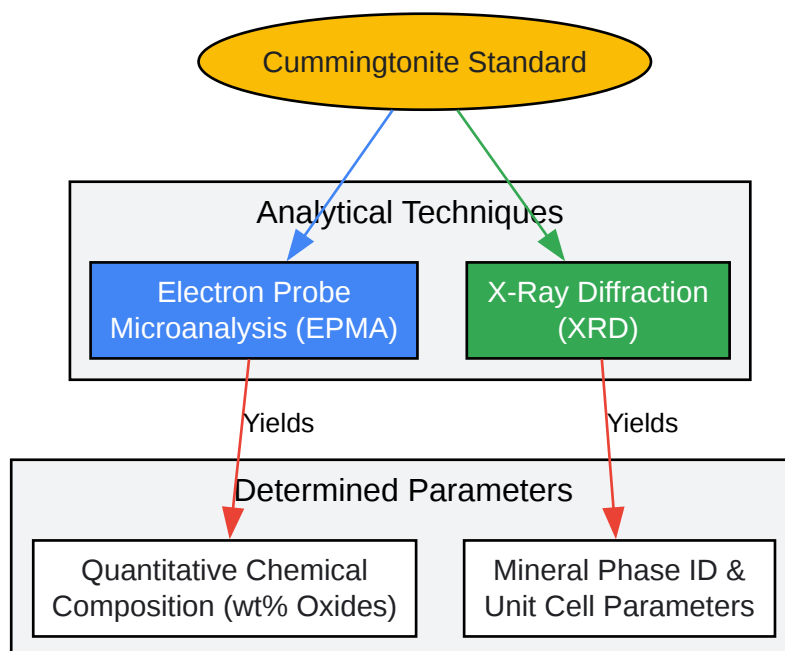
- Objective: To confirm the mineral phase and determine the unit cell parameters.
- Instrumentation: A powder X-ray diffractometer with a Cu K α radiation source.
- Sample Preparation: A portion of the **cummingtonite** standard is ground to a fine powder (<10 μm) using an agate mortar and pestle. The powder is then mounted onto a zero-background sample holder.
- Data Collection:
 - Scan Range (2θ): 5° to 70°
 - Step Size: 0.02°
 - Dwell Time: 1-2 seconds per step
- Data Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement software to identify the mineral phase and calculate precise lattice parameters (a, b, c, and β).^{[2][3]}

Visualized Workflows and Relationships

3.1 Inter-Laboratory Comparison Workflow

The following diagram illustrates the logical flow of an inter-laboratory comparison study, from the initial distribution of the standard reference material to the final comparative analysis of the collected data.





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